molecular formula C8H7FO B1362394 2-Fluoro-3-methylbenzaldehyde CAS No. 886762-64-7

2-Fluoro-3-methylbenzaldehyde

Cat. No. B1362394
CAS RN: 886762-64-7
M. Wt: 138.14 g/mol
InChI Key: CERGYJCALDGESV-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It has an average mass of 138.139 Da and a monoisotopic mass of 138.048096 Da .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylbenzaldehyde consists of a benzene ring substituted with a fluoro group at the 2nd position and a methyl group at the 3rd position . The compound has one freely rotating bond .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 197.4±20.0 °C at 760 mmHg, and a flash point of 79.2±10.7 °C . It has a molar refractivity of 37.8±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 121.6±3.0 cm3 .

Scientific Research Applications

Spectroscopic Analysis and Molecular Studies

  • Vibrational Spectroscopy and Molecular Geometry: The spectroscopic analysis (FT-IR, FT-RAMAN) of fluoro-methylbenzaldehydes, including compounds similar to 2-fluoro-3-methylbenzaldehyde, is critical in understanding their molecular geometry and vibrational frequencies. Density Functional Theory (DFT) calculations provide insights into the molecular electrostatic potential and charge distribution of these compounds (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Chemical Sensing and Biological Applications

  • Fluorescent pH Sensing: Derivatives of fluoro-methylbenzaldehydes can act as highly selective fluorescent pH sensors. Such compounds show significant changes in fluorescence intensity across specific pH ranges, valuable for studying biological organelles (Saha et al., 2011).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Anticancer Agents: Fluorinated benzaldehydes, similar to 2-fluoro-3-methylbenzaldehyde, are used in synthesizing analogues of anticancer drugs like combretastatins. These compounds retain potent cell growth inhibitory properties, highlighting their potential in cancer treatment (Lawrence et al., 2003).

Radiopharmaceutical Applications

  • Synthesis of [18F]Fluorides: The synthesis of [18F]fluorobenzaldehydes, closely related to 2-fluoro-3-methylbenzaldehyde, is significant in producing aryl [18F]fluorides, which are crucial in PET imaging and radiopharmaceuticals (Chakraborty & Kilbourn, 1991).

Industrial and Material Science Applications

  • Microporous Polyaminal Synthesis: Fluorinated benzaldehydes are used in creating microporous polyaminal networks with significant applications in gas adsorption and environmental remediation. These compounds show increased surface areas and adsorption properties (Li, Zhang, & Wang, 2016).

Safety and Hazards

2-Fluoro-3-methylbenzaldehyde is classified as a warning hazard. It may be harmful if inhaled, cause skin irritation, and cause serious eye irritation .

Mechanism of Action

Mode of Action

Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions . The fluoro group on the benzene ring can increase the reactivity of the compound, potentially influencing its interaction with its targets.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 18, which may influence its absorption and distribution in the body . Its water solubility is reported to be 0.795 mg/ml, which could also impact its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methylbenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in closed vessels under refrigerated conditions . Additionally, the compound’s efficacy and action could be influenced by its concentration, the pH of the environment, and the presence of other substances.

properties

IUPAC Name

2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGYJCALDGESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382457
Record name 2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886762-64-7
Record name 2-Fluoro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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